molecular formula C16H22Cl2O3 B1614633 2,4-D 2-ethyl-4-methylpentyl ester CAS No. 53404-37-8

2,4-D 2-ethyl-4-methylpentyl ester

Cat. No.: B1614633
CAS No.: 53404-37-8
M. Wt: 333.2 g/mol
InChI Key: FWXSAXJNSVIOLZ-UHFFFAOYSA-N
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Description

2,4-D 2-ethyl-4-methylpentyl ester (CAS: 53404-37-8; 25168-26-7) is an esterified herbicide derived from 2,4-dichlorophenoxyacetic acid (2,4-D). It functions as a synthetic auxin, disrupting plant growth processes by mimicking natural plant hormones. The compound features a branched alkyl chain (2-ethyl-4-methylpentyl) ester group, which enhances its lipid solubility and volatility compared to 2,4-D amine salts . Its molecular formula is C₁₆H₂₂Cl₂O₃ (molecular weight: 333.25 g/mol), and it is registered as a pesticide with low water solubility (<0.1 g/100 mL at 21°C) . Applications include broadleaf weed control in agricultural and non-crop settings .

Properties

CAS No.

53404-37-8

Molecular Formula

C16H22Cl2O3

Molecular Weight

333.2 g/mol

IUPAC Name

(2-ethyl-4-methylpentyl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C16H22Cl2O3/c1-4-12(7-11(2)3)9-21-16(19)10-20-15-6-5-13(17)8-14(15)18/h5-6,8,11-12H,4,7,9-10H2,1-3H3

InChI Key

FWXSAXJNSVIOLZ-UHFFFAOYSA-N

SMILES

CCC(CC(C)C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCC(CC(C)C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl

Other CAS No.

53404-37-8

physical_description

Sweet smelling liquid.

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2,4-D Esters

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Water Solubility (g/100 mL) Volatility (Relative)
2,4-D 2-ethyl-4-methylpentyl ester 53404-37-8 C₁₆H₂₂Cl₂O₃ 333.25 <0.1 Moderate
2,4-D isooctyl ester 25168-26-7 C₁₆H₂₂Cl₂O₃ 333.25 <0.1 High
2,4-D 2-ethylhexyl ester 1928-43-4 C₁₆H₂₂Cl₂O₃ 333.25 <0.1 Moderate-High
2,4-D butyl ester 94-80-4 C₁₂H₁₄Cl₂O₃ 285.14 0.1–1.0 Low-Moderate
  • Volatility : Esters like 2-ethylhexyl and isooctyl exhibit higher volatility than amine salts, increasing drift risk .
  • Solubility : Low water solubility in all esters contributes to soil persistence and reduced leaching .

Regulatory and Environmental Profiles

Table 2: Regulatory Status and Environmental Impact

Compound Regulatory Listing (EPA/Proposition 65) Environmental Monitoring (Pollutant Inventories)
This compound Not listed as reproductive toxin Tracked under TRI, NPRI, and RETC
2,4-D 2-ethylhexyl ester Not listed as reproductive toxin Tracked under TRI, NPRI, and RETC
2,4-D isooctyl ester Not listed as reproductive toxin Not explicitly listed
  • Environmental Persistence : Low water solubility and moderate volatility may enhance soil adsorption and atmospheric dispersal, respectively .

Preparation Methods

Acid-Catalyzed Esterification (Adapted from CN103772201A)

  • Reactants and Ratios:

    • 2,4-dichlorophenoxyacetic acid: 100-120 parts by weight
    • Alcohol (e.g., propyl carbinol in the patent, replaceable by 2-ethyl-4-methylpentanol): 50-60 parts by weight
    • Sulfuric acid catalyst: 1-2 parts by weight
    • Solvent (toluene, dimethylbenzene, or solvent oil): 200-500 parts by weight
  • Procedure:

    • Mix all components and reflux with continuous removal of water (dehydration) for 2-5 hours.
    • Monitor reaction progress by liquid phase sampling until residual acid content is ≤1%, indicating reaction completion.
    • Cool the reaction mixture to 50-70 °C.
    • Adjust pH to 10 using 5% sodium hydroxide solution.
    • Separate the organic layer and wash to neutrality with water.
    • Remove solvent by atmospheric distillation followed by reduced pressure distillation until no liquid flows out.
    • Obtain the ester product with purity 97%-99% and yield above 98%.
  • Advantages:

    • Simple operation
    • Low cost
    • High purity and yield

This method can be directly applied to the preparation of 2,4-D 2-ethyl-4-methylpentyl ester by substituting the alcohol with 2-ethyl-4-methylpentanol.

Two-Step Base-Mediated Synthesis (Adapted from CN106167453A)

  • Step 1: Formation of 2,4-Dichlorophenolate

    • React 2,4-dichlorophenol with an aqueous inorganic base (NaOH, KOH, Na2CO3, or K2CO3) under reflux with water removal at 80–150 °C for 1–8 hours.
    • This forms an anhydrous 2,4-dichlorophenolate salt.
  • Step 2: Esterification

    • After cooling, add the alkyl chloroacetate derivative (e.g., 2-ethyl-4-methylpentyl chloroacetate if available) dropwise.
    • Reflux to obtain the corresponding 2,4-D ester.
  • Purification:

    • Separate and purify the ester.
    • Solidify the product if necessary.

This method emphasizes environmentally friendly conditions, short reaction times, and high purity, but requires availability of the corresponding chloroacetate ester.

Chlorination and Esterification in One Pot (Adapted from CN101941905B)

  • Process:

    • Dissolve phenoxyacetic acid in an alcoholic solvent (such as isooctyl alcohol).
    • Add catalysts thiodiphenylamine and dimethylaminopyridine.
    • Pass chlorine gas into the solution at 10–100 °C to chlorinate phenoxyacetic acid to 2,4-dichlorophenoxyacetic acid.
    • After chlorination, add an esterification dehydration catalyst (e.g., p-toluenesulfonic acid) and carry out esterification.
    • Remove excess alcohol solvent and purify the ester.
  • Outcome:

    • High yield (~95.8%)
    • High purity (~95.1% active ingredient)
    • Solvent recycling possible

This method is more complex but integrates chlorination and esterification in one reactor, potentially adaptable for 2-ethyl-4-methylpentyl alcohol as solvent and reactant.

Comparative Data Table of Preparation Parameters (Adapted from Related Esters)

Parameter Acid-Catalyzed Esterification Base-Mediated Two-Step Method Chlorination + Esterification One-Pot
Starting Material 2,4-Dichlorophenoxyacetic acid + Alcohol 2,4-Dichlorophenol + Base + Alkyl chloroacetate Phenoxyacetic acid + Alcohol + Cl2
Catalyst Sulfuric acid (1-2%) Inorganic base (NaOH, KOH) Thiodiphenylamine + Dimethylaminopyridine + p-TsOH
Solvent Toluene, dimethylbenzene, solvent oil Water (aqueous phase) + organic extraction Alcoholic solvent (e.g., isooctyl alcohol)
Temperature Reflux (~100-130 °C) 80-150 °C (Step 1), reflux (Step 2) 10-100 °C (chlorination), 80-85 °C (esterification)
Reaction Time 2-5 hours 1-8 hours (Step 1), reflux time varies (Step 2) Chlorination time depends on Cl2 feed rate; esterification time varies
Purity of Product 97%-99% High purity, high yield ~95% purity, ~95% yield
Yield >98% High ~95.8%
Waste and Environmental Impact Moderate, requires neutralization Low, aqueous phase handling Low, solvent recycling possible

Research Findings and Notes

  • The acid-catalyzed esterification method is widely used due to its simplicity and high yield. It is suitable for synthesizing various 2,4-D esters by changing the alcohol component.
  • The base-mediated two-step method offers an alternative route with potentially lower environmental impact, as it avoids strong acid catalysts and uses aqueous systems.
  • The one-pot chlorination and esterification process integrates multiple steps, reducing processing time and potentially lowering costs, but requires precise control of chlorination and catalyst amounts.
  • Monitoring reaction progress by liquid phase sampling (e.g., HPLC) is critical to ensure complete conversion and high purity.
  • Adjusting pH after reaction completion is necessary to neutralize acids and facilitate phase separation.
  • Solvent choice affects reaction efficiency and ease of purification; aromatic solvents like toluene or dimethylbenzene are common.
  • Removal of water during esterification (azeotropic distillation or dehydration catalysts) drives the reaction to completion.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-D 2-ethyl-4-methylpentyl ester
Reactant of Route 2
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2,4-D 2-ethyl-4-methylpentyl ester

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